molecular formula C7H4F3NO B1333450 3,4,5-Trifluorobenzamide CAS No. 78324-75-1

3,4,5-Trifluorobenzamide

Cat. No. B1333450
CAS RN: 78324-75-1
M. Wt: 175.11 g/mol
InChI Key: NCMVOBYFZPFCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trifluorobenzamide is a chemical compound with the molecular formula C7H4F3NO . It is used in research and development .


Molecular Structure Analysis

The molecular weight of 3,4,5-Trifluorobenzamide is 175.11 g/mol . The InChI string representation of its structure is InChI=1S/C7H4F3NO/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2H, (H2,11,12) .


Physical And Chemical Properties Analysis

3,4,5-Trifluorobenzamide has a molecular weight of 175.11 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 43.1 Ų .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3,4,5-Trifluorobenzamide and its derivatives play a significant role in the pharmaceutical industry. For instance, the synthesis of 2,4,5-trifluorobromobenzene, closely related to 3,4,5-trifluorobenzamide, is utilized in pharmaceutical manufacturing. Deng et al. (2017) reported a continuous microflow process for the synthesis of 2,4,5-trifluorobromobenzene, highlighting its value as a synthetic intermediate in pharmaceuticals. This process employs a microflow system that enhances mass- and heat-transfer efficiency, thereby shortening the reaction time and enabling large-scale production (Deng et al., 2017).

Catalytic Applications

Trifluorobenzamide derivatives are used as catalysts in various chemical reactions. For instance, scandium trifluoromethanesulfonate, a compound related to trifluorobenzamide, has been identified as an extremely active Lewis acid catalyst. Ishihara et al. (1996) demonstrated its application in the acylation of alcohols with acid anhydrides, highlighting its effectiveness for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Material Science

In material science, derivatives of 3,4,5-Trifluorobenzamide are used in the synthesis of complex compounds. The study by Deng et al. (2015) on the synthesis of 2,4,5-trifluorobenzoic acid, a compound closely related to 3,4,5-Trifluorobenzamide, illustrates its significance in material science. They developed a facile continuous microflow process for its synthesis, which is important for applications in both pharmaceutical industry and material science (Deng et al., 2015).

Fluorination Reactions

Trifluorobenzamide derivatives are instrumental in facilitating various fluorination reactions. Groendyke et al. (2016) described a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, using N-fluoro-2-methylbenzamides (a class of compounds that includes trifluorobenzamides). This method demonstrates broad substrate scope and functional group tolerance without the need for noble metal additives (Groendyke et al., 2016).

properties

IUPAC Name

3,4,5-trifluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMVOBYFZPFCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380313
Record name 3,4,5-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorobenzamide

CAS RN

78324-75-1
Record name 3,4,5-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78324-75-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,4,5-Trifluorobenzoic acid (1.00 g) was dissolved in N,N-dimethylformamide (15 mL), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.31 g) and N-hydroxysuccinimide (785 mg) were added thereto at 0° C. The mixture was stirred at room temperature for 3 hr. 28% Aqueous ammonia solution (2 mL) was added to the mixture at 0° C. and the mixture was stirred at room temperature for 30 min. Water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate-hexane=1:2→3:1) and recrystallized from a mixed solvent of isopropylether and hexane to give the title compound as colorless crystals (yield: 734 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
785 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trifluorobenzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-Trifluorobenzamide
Reactant of Route 3
Reactant of Route 3
3,4,5-Trifluorobenzamide
Reactant of Route 4
Reactant of Route 4
3,4,5-Trifluorobenzamide
Reactant of Route 5
Reactant of Route 5
3,4,5-Trifluorobenzamide
Reactant of Route 6
Reactant of Route 6
3,4,5-Trifluorobenzamide

Citations

For This Compound
7
Citations
G Brunhofer, WH Granig, CR Studenik… - Bioorganic & medicinal …, 2011 - Elsevier
A series of dithiobenzanilide derivatives was synthesized and each compound was evaluated for its ability to reduce KCl-induced contractions of smooth muscle preparations of the …
Number of citations: 5 www.sciencedirect.com
TY Li, X Liang, C Wu, LS Xue, QL Xu, S Zhang… - Journal of …, 2014 - Elsevier
Seven iridium complexes with the general structure of (tfmppy) 2 Ir(L1–L7) (tfmppy = 4-trifluoromethylphenylpyridine) were synthesized, where ancillary ligands L1–L7 are fluorine- or …
Number of citations: 9 www.sciencedirect.com
MK Prashanth, M Madaiah… - International …, 2013 - downloads.hindawi.com
Condensation of amine 1 with aldehyde 2 gives Schiff base, N-(4-((benzofuran-2-ylmethylene) amino)phenyl)acetamide 3. Schiff base on N-acylation with different substituted acid …
Number of citations: 20 downloads.hindawi.com
S Chaki, T Shimazaki, M Nishiguchi… - Pharmacology …, 2015 - Elsevier
Melanin-concentrating hormone receptor 1 (MCH1 receptor) is known to be involved in the control of mood and stress, in addition to the regulation of feeding. Here, we report further …
Number of citations: 14 www.sciencedirect.com
J Krepinsky, D Wu, A Ingram, J Scholey… - Expert Opinion on …, 2002 - Taylor & Francis
Multiple signal transduction pathways converge on the Raf-mitogen-induced extracellular kinase (MEK)-extracellular signal-regulated kinase (Erk) cascade to effect diverse cellular …
Number of citations: 15 www.tandfonline.com
KL McHugh - 2019 - aran.library.nuigalway.ie
In recent years, there has been renewed interest in targeting the central opioid system as a novel strategy for the treatment of psychiatric disorders such as depression, due to its …
Number of citations: 1 aran.library.nuigalway.ie
CM Brackett - 2016 - repository.lib.ncsu.edu
BRACKETT, CHRISTOPHER MARTIN. Using Small Molecules to Disarm Bacterial Defense Mechanisms. (Under the direction of Dr Page 1 ABSTRACT BRACKETT, CHRISTOPHER …
Number of citations: 0 repository.lib.ncsu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.